4-(Trimethylsilyl)undec-4-en-3-ol
Description
4-(Trimethylsilyl)undec-4-en-3-ol is a silicon-containing secondary alcohol characterized by a trimethylsilyl (TMS) group at the 4-position of an undec-4-en-3-ol backbone. The TMS group enhances lipophilicity and metabolic stability compared to purely carbon-based analogs, leveraging silicon’s larger atomic radius and lower electronegativity to modulate electronic and steric properties . This compound is structurally distinct due to its elongated 11-carbon chain and a double bond at the 4-position, which may influence its reactivity in synthetic pathways or biological interactions.
Properties
CAS No. |
183154-15-6 |
|---|---|
Molecular Formula |
C14H30OSi |
Molecular Weight |
242.47 g/mol |
IUPAC Name |
4-trimethylsilylundec-4-en-3-ol |
InChI |
InChI=1S/C14H30OSi/c1-6-8-9-10-11-12-14(13(15)7-2)16(3,4)5/h12-13,15H,6-11H2,1-5H3 |
InChI Key |
JUTCJNCTUBBLFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(C(CC)O)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylsilyl)undec-4-en-3-ol typically involves the reaction of undec-4-en-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Undec-4-en-3-ol+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Trimethylsilyl)undec-4-en-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of 4-(Trimethylsilyl)undec-4-en-3-one.
Reduction: Formation of 4-(Trimethylsilyl)undecane.
Substitution: Formation of various substituted undec-4-en-3-ol derivatives.
Scientific Research Applications
4-(Trimethylsilyl)undec-4-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Trimethylsilyl)undec-4-en-3-ol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. Additionally, the compound’s double bond and hydroxyl group can participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Key Observations :
- Chain Length and Unsaturation: The undecenol derivative’s longer chain may enhance membrane permeability in biological systems compared to shorter analogs like (S)-TMSBOL. The alkene in undecenol offers different reactivity (e.g., hydrogenation or epoxidation) versus the alkyne in (S)-TMSBOL, which is prone to cycloaddition or reduction .
- Silyl Group Variations : Bulky silyl groups (e.g., tert-butyldiphenylsilyl in indole derivatives) provide greater steric protection but require harsher deprotection conditions (e.g., fluoride ions) compared to trimethylsilyl groups, which are more labile .
Analytical and Optical Properties
- Chromatographic Behavior: The benzyloxy-TMS compound in exhibits distinct HPLC retention times (10.9 min minor peak, 12.2 min major peak) on a Chiralcel OD-H column, reflecting its enantiomeric resolution . This compound would likely show longer retention times due to increased hydrophobicity from its extended carbon chain.
- Optical Purity: Enantiopure silylated alcohols like (S)-TMSBOL are critical for drug synthesis. The undecenol derivative’s stereochemistry at the 3-position could similarly influence biological activity, necessitating chiral resolution techniques .
Pharmaceutical and Material Science Relevance
- Bioactivity: Silicon-containing alcohols often exhibit enhanced pharmaceutical activity. For example, TAC-101 (a silylated benzamide) shows antitumor properties, while Zifrosilone is a neuroprotective agent . The undecenol derivative’s alkene may confer unique binding interactions in drug design.
- Material Compatibility: The TMS group’s low polarity makes it useful in hydrophobic coatings or liquid crystals. Longer-chain derivatives like the undecenol compound could improve thermal stability in such applications .
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